

Physicochemical properties of 2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methylpentane-1,3-diol

Cat. No.: B089453

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methylpentane-1,3-diol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-methylpentane-1,3-diol**. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a pharmaceutical intermediate, solvent, or stabilizing agent.^{[1][2]} This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and illustrates the relationship between its molecular structure and its properties.

Core Physicochemical Properties

2-Methylpentane-1,3-diol, a branched aliphatic diol, possesses a unique set of properties owing to its molecular structure, which includes two hydroxyl groups and a methyl-substituted pentane backbone.^[1] These features contribute to its moderate polarity and its utility in various chemical and pharmaceutical applications.

Data Summary

The fundamental physicochemical properties of **2-methylpentane-1,3-diol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	2-methylpentane-1,3-diol	[3][4]
Synonyms	1,3-Pentanediol, 2-methyl-	[3][5]
CAS Number	149-31-5	[3][4]
Molecular Formula	C ₆ H ₁₄ O ₂	[1][3]
Molecular Weight	118.17 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	~212 °C	[1]
Solubility	Soluble in polar organic solvents (e.g., acetone, diethyl ether).[1]	[1]
Storage Temperature	2-8°C (Refrigerator) or under -20°C (Freezer)	[4][5]

Molecular Structure and Property Relationships

The physicochemical behavior of **2-methylpentane-1,3-diol** is a direct consequence of its molecular architecture. The presence of two hydroxyl (-OH) groups allows for significant hydrogen bonding, which influences its boiling point and solubility.[1][2] The pentane backbone provides a degree of hydrophobicity, creating a molecule with amphiphilic characteristics.[1][7]

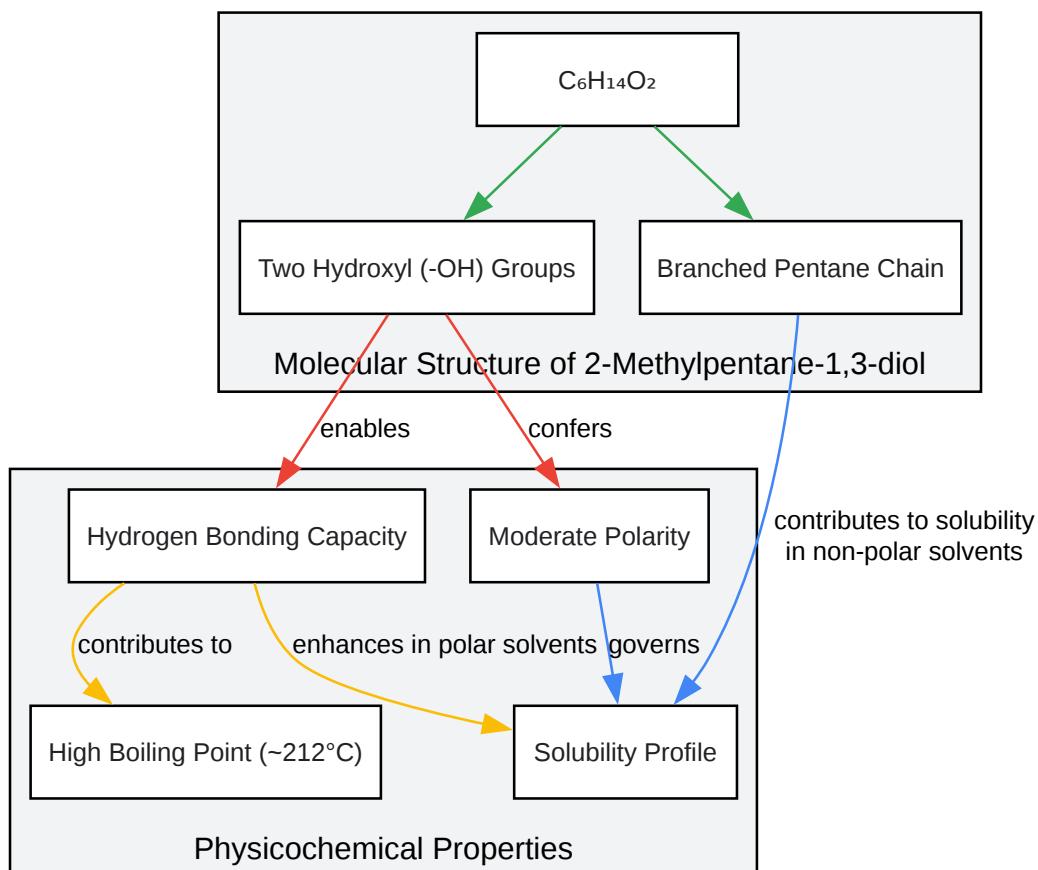


Figure 1: Relationship between Molecular Structure and Physicochemical Properties

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating how the structural components of **2-methylpentane-1,3-diol** influence its key physicochemical properties.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of **2-methylpentane-1,3-diol**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of a liquid's purity. The Thiele tube method is a common and efficient technique that requires a small sample volume.[8]

Apparatus and Materials:

- Thiele tube containing mineral oil
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or thread
- Bunsen burner or other heat source
- **2-methylpentane-1,3-diol** sample

Procedure:

- Fill the small test tube to about half-full with the **2-methylpentane-1,3-diol** sample.^[8]
- Place the capillary tube, with its sealed end pointing up, inside the test tube containing the sample.^{[8][9]}
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.^{[8][9]}
- Insert the thermometer assembly into the Thiele tube, making sure the sample is immersed in the mineral oil.^[8]
- Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes oil circulation, ensuring uniform heating.^{[8][9]}
- As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
- Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.^{[8][9]}
- Remove the heat source and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8][9] Record this temperature.

Determination of Density

The density of a liquid is its mass per unit volume and is a fundamental physical property.

Apparatus and Materials:

- Graduated cylinder (e.g., 10 mL or 25 mL)
- Electronic balance (accurate to at least 0.01 g)
- **2-methylpentane-1,3-diol** sample
- Pipette

Procedure:

- Measure and record the mass of a clean, dry graduated cylinder using the electronic balance.[10][11]
- Carefully add a specific volume of **2-methylpentane-1,3-diol** (e.g., 10.0 mL) to the graduated cylinder. Use a pipette for accuracy and read the volume from the bottom of the meniscus.[11]
- Measure and record the combined mass of the graduated cylinder and the liquid sample.[10][11]
- Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[10][11]
- Calculate the density using the formula: Density = Mass / Volume.[11][12]
- Repeat the measurement several times and calculate the average value to ensure precision.[11]

Determination of Solubility

Solubility studies are essential for formulation development, helping to identify suitable solvents and excipients.[13]

Apparatus and Materials:

- Small test tubes
- Vortex mixer or sonicator
- Graduated pipettes
- **2-methylpentane-1,3-diol** sample
- A range of solvents (e.g., water, ethanol, acetone, diethyl ether)

Procedure:

- Place a precisely measured amount of the solvent (e.g., 1.0 mL) into a small test tube.
- Add a small, known quantity of **2-methylpentane-1,3-diol** (e.g., 25 mg or 0.05 mL) to the test tube.[14]
- Vigorously shake or vortex the mixture for 1-2 minutes to facilitate dissolution.[14][15]
- Visually inspect the solution. If it is clear with no visible particles or cloudiness, the compound is considered dissolved.[15]
- If the compound has not dissolved, the mixture can be gently warmed (e.g., to 37°C) or sonicated for a short period to aid solubilization.[15]
- If the compound dissolves, continue adding small, pre-weighed increments of the solute to the same tube, mixing thoroughly after each addition, until saturation is reached (i.e., solid material remains undissolved).
- The solubility can then be expressed quantitatively (e.g., in mg/mL or g/L). For qualitative assessment, terms like "soluble," "sparingly soluble," or "insoluble" can be used based on the amount dissolved.[14]

Applications in Research and Drug Development

The physicochemical properties of **2-methylpentane-1,3-diol** make it a valuable compound in the pharmaceutical industry.

- Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds, including derivatives of polymyxin and impurities of carisoprodol.[\[1\]](#)
- Drug Formulation: Its characteristics as a solvent and stabilizer are being explored for use in drug formulations. It has the potential to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs), which is a critical factor for their therapeutic efficacy.[\[1\]](#)[\[2\]](#)
- Chiral Synthesis: The stereochemistry of **2-methylpentane-1,3-diol** allows for its use in the development of chiral pharmaceuticals, enabling targeted interactions with biological systems.[\[1\]](#)

Safety and Handling

While detailed toxicological data is limited, standard laboratory safety precautions should be observed when handling **2-methylpentane-1,3-diol**.

- Handle in a well-ventilated area.[\[16\]](#)
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid contact with skin and eyes.[\[17\]](#) In case of contact, rinse thoroughly with water.
- Store in a cool, dry place away from ignition sources, typically in a refrigerator or freezer as recommended.[\[4\]](#)[\[5\]](#)[\[16\]](#)

Conclusion

2-Methylpentane-1,3-diol is a versatile diol with a distinct set of physicochemical properties governed by its molecular structure. Its capacity for hydrogen bonding, moderate polarity, and high boiling point make it suitable for various applications, particularly as an intermediate and

formulation excipient in the pharmaceutical sector. A thorough understanding of its properties, facilitated by standardized experimental protocols, is essential for its effective and safe utilization in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methylpentane-1,3-diol | 149-31-5 | Benchchem [benchchem.com]
- 2. 2-methylpentane-1,3-diol | 149-31-5 | Benchchem [benchchem.com]
- 3. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpentane-1,3-diol | 149-31-5 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. wjec.co.uk [wjec.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homesciencetools.com [homesciencetools.com]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. redox.com [redox.com]

- To cite this document: BenchChem. [Physicochemical properties of 2-methylpentane-1,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089453#physicochemical-properties-of-2-methylpentane-1-3-diol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com